1-[4-(Pyrrolidin-1-ylmethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
N-[4-(1-PYRROLIDINYLMETHYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that features a pyrrolidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-PYRROLIDINYLMETHYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-(1-pyrrolidinylmethyl)aniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-PYRROLIDINYLMETHYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-(1-PYRROLIDINYLMETHYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[4-(1-PYRROLIDINYLMETHYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Known for its kinase inhibitory activity.
N-(quinolin-4-yl)ethanediamine phenyl urea derivatives: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
N-[4-(1-PYRROLIDINYLMETHYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both a pyrrolidine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets.
Properties
Molecular Formula |
C19H20F3N3O |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-5-1-2-6-17(16)24-18(26)23-15-9-7-14(8-10-15)13-25-11-3-4-12-25/h1-2,5-10H,3-4,11-13H2,(H2,23,24,26) |
InChI Key |
HFSZLEZKTULCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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